Fmoc-Sec(Mob)-OH

説明

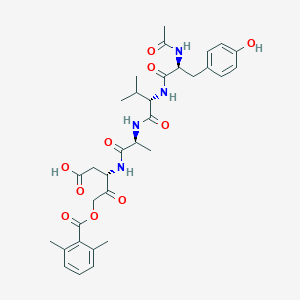

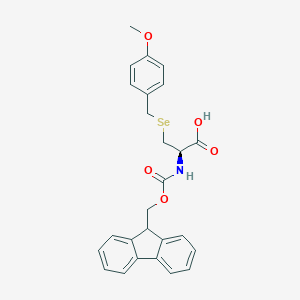

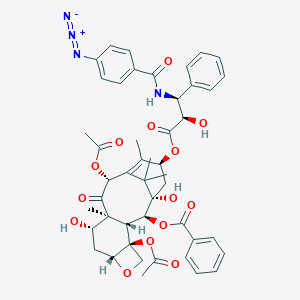

N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine, also known as N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine, is a useful research compound. Its molecular formula is C26H25NO5Se and its molecular weight is 510.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

自己組織化と機能性材料

9-フルオレニルメチルオキシカルボニル(Fmoc)基は、アミノ酸や短いペプチドを修飾し、それらに優れた自己組織化特性を与えます。 Fmoc部分の固有の疎水性と芳香族性は、ビルディングブロックの会合を促進します 。研究者は、Fmoc修飾された個々のアミノ酸、ジペプチドとトリペプチド、テトラペプチドとペンタペプチドを調査してきました。これらの自己組織化分子は、次のような用途があります。

ペプチドおよびタンパク質化学におけるシステイン保護基

Fmoc-Sec(Mob)-OHは、ペプチド合成中のシステイン残基のための貴重な保護基です。これが貢献する方法は次のとおりです。

固相ペプチド合成(SPPS)の強化

SPPSは医薬品グレードのペプチド生産に不可欠ですが、高いプロセス質量強度(PMI)に悩まされています。 研究者は、SPPSの効率を向上させるために、ピペリジンをより効果的なFmocベースの試薬に置き換えることを検討してきました .

作用機序

Target of Action

Fmoc-Sec(Mob)-OH, also known as Fmoc-sec(pmeobzl)-oh or N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in peptide chains, specifically the cysteine residues .

Mode of Action

This compound acts as a protecting group for the cysteine thiol group during peptide synthesis . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Fmoc group is removed under basic conditions, allowing the peptide chain to continue to grow .

Biochemical Pathways

The compound plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) pathway . SPPS is a key technology for the production of pharmaceutical-grade peptides . The Fmoc group promotes the association of building blocks due to its inherent hydrophobicity and aromaticity .

Result of Action

The use of this compound in peptide synthesis results in the formation of complex peptides with precise structures . This is crucial for the biological activity of these peptides, as their function is often highly dependent on their three-dimensional structure .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For example, the Fmoc group is removed under basic conditions . Additionally, the stability of different Fmoc-Sec derivatives can vary under different conditions .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5Se/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPAYIZRJRMXBI-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933905 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-{[(4-methoxyphenyl)methyl]selanyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150308-80-8 | |

| Record name | N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150308808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-{[(4-methoxyphenyl)methyl]selanyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Fmoc-Sec(MBzl)-OH in solid-phase peptide synthesis?

A1: Fmoc-Sec(MBzl)-OH is valuable for synthesizing selenocysteine-containing peptides through solid-phase methods [, ]. The Fmoc group allows for standard deprotection strategies used in solid-phase peptide synthesis, while the 4-methoxybenzyl (MBzl) group protects the reactive selenol (SeH) moiety during synthesis []. This allows for controlled incorporation of selenocysteine into peptides.

Q2: How is the diselenide bond formed in peptides synthesized using Fmoc-Sec(MBzl)-OH?

A2: After incorporating Fmoc-Sec(MBzl)-OH into the peptide chain, the MBzl protecting groups can be removed. The deprotected selenocysteine residues can then be oxidized to form a diselenide bond []. This can be achieved using mild oxidizing agents like iodine or a dimethyl sulfoxide-trifluoroacetic acid system [].

Q3: What are the applications of peptides synthesized using Fmoc-Sec(MBzl)-OH?

A3: These peptides are valuable tools for studying selenoproteins, such as thioredoxin reductase []. By substituting cysteine with selenocysteine in specific peptide fragments, researchers can investigate the impact of selenium on protein structure, redox potential, and enzymatic activity []. This information contributes to understanding the biological roles of selenoproteins and their mechanisms of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)

![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)